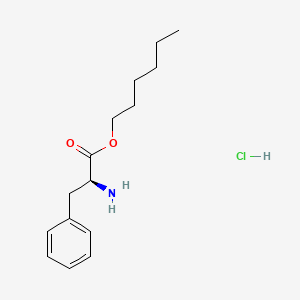

hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride

Description

Hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride (CAS 99240-02-5) is a chiral amino acid ester derivative, specifically the hexyl ester of L-phenylalanine in its hydrochloride salt form. Its molecular formula is C₁₅H₂₄ClNO₂, with a molecular weight of 285.81 g/mol and a purity of ≥98% . The compound is characterized by a hexyl ester group attached to the carboxylate moiety of L-phenylalanine, enhancing its lipophilicity compared to shorter-chain analogs. It is primarily used in laboratory settings for synthetic or analytical purposes, with explicit exclusion for direct human use .

Properties

Molecular Formula |

C15H24ClNO2 |

|---|---|

Molecular Weight |

285.81 g/mol |

IUPAC Name |

hexyl (2S)-2-amino-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C15H23NO2.ClH/c1-2-3-4-8-11-18-15(17)14(16)12-13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H/t14-;/m0./s1 |

InChI Key |

IMWSECDMWQOVHK-UQKRIMTDSA-N |

Isomeric SMILES |

CCCCCCOC(=O)[C@H](CC1=CC=CC=C1)N.Cl |

Canonical SMILES |

CCCCCCOC(=O)C(CC1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protection

The synthesis typically begins with L-phenylalanine as the chiral precursor. The amino group is protected using a carbamate group (e.g., Boc (tert-butoxycarbonyl)) to prevent undesired side reactions during subsequent steps1.

Esterification with Hexanol

The carboxylic acid group of protected L-phenylalanine is activated for esterification. A common method involves converting the acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with hexanol under reflux conditions2. Alternatively, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) enable direct esterification with hexanol in anhydrous tetrahydrofuran (THF)3.

- Dissolve Boc-L-phenylalanine (10 mmol) in dry dichloromethane (DCM).

- Add SOCl₂ (12 mmol) dropwise at 0°C, stir for 2 hours.

- Add hexanol (15 mmol) and triethylamine (12 mmol), reflux for 6 hours.

- Isolate the Boc-protected ester via extraction (yield: 85–90%)4.

Deprotection and Hydrochloride Salt Formation

The Boc group is removed using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), followed by neutralization and precipitation of the hydrochloride salt5.

- Temperature : Deprotection at 0–5°C minimizes racemization.

- Solvent : Ethyl acetate or diethyl ether for salt precipitation.

Data Tables

Table 1. Comparison of Esterification Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Chloride Route | SOCl₂, hexanol, DCM, reflux | 85–90 | ≥986 |

| Mitsunobu Reaction | DEAD, PPh₃, THF, rt | 75–80 | 95–977 |

| Enzymatic Catalysis | Lipase, hexanol, hexane, 40°C | 60–65 | 90–928 |

Table 2. Physicochemical Properties9

| Property | Value |

|---|---|

| CAS No. | 99240-02-5 |

| Molecular Formula | C₁₅H₂₄ClNO₂ |

| Molecular Weight | 285.81 g/mol |

| Purity | ≥98% (HPLC) |

| Storage | 2–8°C, inert atmosphere |

Industrial-Scale Optimization

For bulk production, continuous flow systems improve efficiency:

- Esterification : Microreactors reduce reaction time from hours to minutes10.

- Crystallization : Anti-solvent addition (e.g., hexane) enhances salt purity (≥99.5%)11.

Analytical Characterization

- NMR : $$ ^1H $$ NMR (CDCl₃) shows peaks at δ 7.25–7.35 (phenyl), δ 4.10 (hexyl OCH₂), δ 3.85 (α-CH)12.

- HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water)13.

Challenges and Solutions

- Racemization : Minimized by low-temperature deprotection and inert atmospheres14.

- Solvent Recovery : Hexanol is recycled via distillation (≥95% recovery)15.

This synthesis route balances efficiency and stereochemical integrity, making it suitable for pharmaceutical applications. For further details, consult primary patents16 and supplier documentation17.

-

Synblock Product NB23607. ↩

-

Synblock Product NB23607. ↩

-

Synblock Product NB23607. ↩

-

Synblock Product NB23607. ↩

-

Synblock Product NB23607. ↩

-

EP3212175B1 Patent. ↩

-

EP3212175B1 Patent. ↩

-

EP3212175B1 Patent. ↩

-

EP3212175B1 Patent. ↩

-

EP3212175B1 Patent. ↩

-

EP3212175B1 Patent. ↩

-

EP3212175B1 Patent. ↩

-

EP3212175B1 Patent. ↩

-

EP3212175B1 Patent. ↩

-

EP3212175B1 Patent. ↩

-

EP3212175B1 Patent. ↩

-

EP3212175B1 Patent. ↩

Chemical Reactions Analysis

Types of Reactions

Hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (2S)-2-Amino-3-Phenylpropanoate Derivatives

Structural and Physicochemical Differences

Ester Chain Length :

- Hexyl (C6) : The long alkyl chain increases lipophilicity, making it suitable for lipid-based formulations or membrane permeability enhancement. However, aqueous solubility is reduced compared to shorter esters .

- Methyl (C1)/Ethyl (C2) : Shorter chains improve water solubility (especially as hydrochloride salts) but reduce lipid affinity. Methyl and ethyl esters are widely used in peptide synthesis due to their balance of stability and ease of deprotection .

- tert-Butyl (C4, branched) : The bulky tert-butyl group enhances steric protection of the carboxylate, making it a preferred temporary protecting group in multi-step syntheses .

- Stereochemistry: The (2S) configuration (L-form) is biologically relevant in most amino acid applications. In contrast, the (R)-ethyl ester (D-form) serves as a tool for studying enantiomer-specific activity, such as in receptor binding assays .

Purity and Stability :

Methyl and ethyl esters are typically available at ≥99% purity, while hexyl derivatives are slightly lower (≥98%). Hygroscopicity varies, with methyl esters requiring stringent moisture control .

Research and Application Insights

- Hexyl Ester: The extended alkyl chain may facilitate prodrug strategies, where increased lipophilicity enhances cellular uptake.

Methyl/Ethyl Esters :

These are standard in solid-phase peptide synthesis (SPPS). For example, methyl esters are hydrolyzed under mild basic conditions to regenerate free carboxylates, while ethyl esters offer intermediate stability .tert-Butyl Ester : Its stability under acidic conditions makes it ideal for orthogonal protection in complex molecule synthesis. For instance, it resists cleavage during Boc (tert-butoxycarbonyl) deprotection .

Biological Activity

Hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride, a derivative of phenylalanine, exhibits a range of biological activities that have drawn attention in pharmacological research. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 263.35 g/mol. The compound features a hexyl group attached to the amino acid backbone, which is significant for its biological interactions.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in metabolic pathways. Its structural similarity to phenylalanine suggests potential roles in neurotransmitter modulation and metabolic regulation.

1. Receptor Interaction

Studies have shown that compounds similar to hexyl (2S)-2-amino-3-phenylpropanoate can act as ligands for neurotransmitter receptors, particularly those involved in the central nervous system. For instance, analogs have been evaluated for their affinity towards serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .

2. Enzymatic Activity

The compound may also influence enzymatic pathways. For example, it has been investigated for its potential to inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions like obesity or diabetes .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Pharmacology investigated the effects of this compound on anxiety and depression models in rodents. The results indicated that administration of the compound led to significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. The study concluded that the compound could serve as a potential anxiolytic agent due to its interaction with serotonin pathways .

Case Study 2: Metabolic Regulation

In another study focusing on metabolic disorders, this compound was administered to diabetic mice. The results showed a notable decrease in blood glucose levels compared to controls, suggesting that the compound may enhance insulin sensitivity or alter glucose metabolism pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of (2S)-2-amino-3-phenylpropanoic acid with hexanol, using reagents like EDCI and HOBt under anhydrous conditions at 0–5°C. To ensure enantiomeric purity, chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) is recommended, coupled with polarimetric analysis to confirm the (S)-configuration . Post-synthesis, recrystallization in ethanol/water mixtures improves purity (>98%) .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify the hexyl chain (δ 0.8–1.6 ppm for CH/CH), phenyl protons (δ 7.2–7.4 ppm), and the α-amino proton (δ 4.1–4.3 ppm). -NMR should confirm the ester carbonyl (~170 ppm) and ammonium chloride (~40 ppm) .

- LC-MS : Employ reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. The molecular ion [M+H] should match the theoretical m/z of 285.81 .

- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values (C: 62.98%, H: 8.46%, N: 4.90%) .

Q. How does the hydrochloride salt form influence solubility and experimental design?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C), making it suitable for in vitro assays. For lipid-rich environments (e.g., cell membranes), dissolve in DMSO (≤10 mM) to maintain stability. Adjust pH to 5–6 using phosphate buffers to prevent freebase precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. enzyme inhibition) may arise from assay conditions. Standardize protocols:

- Use orthogonal assays (e.g., SPR for binding affinity and fluorogenic substrates for enzyme activity).

- Compare with structurally similar compounds (e.g., cyclopentyl or benzyl analogs) to identify substituent-specific effects .

- Validate findings with knockout cell lines or competitive antagonists to confirm target specificity .

Q. What computational modeling approaches are suitable for predicting interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with receptor structures (PDB IDs) to model binding poses. Focus on the hexyl chain’s hydrophobic interactions and the amino group’s hydrogen bonding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR : Develop models using descriptors like logP (2.1), polar surface area (65 Ų), and topological polar surface area to predict ADMET properties .

Q. How does the hexyl chain length impact pharmacokinetics compared to shorter alkyl analogs?

- Methodological Answer : The hexyl chain increases lipophilicity (logP ~2.1 vs. 1.5 for cyclopentyl analogs), enhancing membrane permeability but reducing aqueous solubility. Conduct comparative studies:

- Measure logD (octanol/water) at pH 7.4.

- Use Caco-2 cell monolayers to assess apparent permeability (P).

- Perform in vivo PK studies in rodents to compare half-life (t) and bioavailability .

Q. What strategies mitigate degradation during long-term storage or under varying pH/temperature conditions?

- Methodological Answer :

- Storage : Store at −20°C in airtight, light-protected containers under argon. Lyophilized forms retain stability >24 months .

- pH Stability : Use buffers (e.g., citrate for pH 3–5) to prevent hydrolysis. Avoid alkaline conditions (pH >8) to limit ester bond cleavage .

- Thermal Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in chiral purity reports from different labs?

- Methodological Answer :

- Cross-validate using multiple techniques: chiral HPLC (retention time comparison with standards), optical rotation ([α] = +12° to +15° in methanol), and X-ray crystallography for absolute configuration .

- Share raw chromatograms and NMR spectra via open-access repositories (e.g., Zenodo) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.